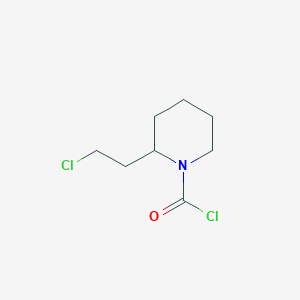

2-(2-Chloroethyl)piperidine-1-carbonyl chloride

Description

2-(2-Chloroethyl)piperidine-1-carbonyl chloride is a highly reactive acyl chloride derivative featuring a piperidine ring substituted with a 2-chloroethyl group at the 2-position and a carbonyl chloride moiety at the 1-position.

Properties

IUPAC Name |

2-(2-chloroethyl)piperidine-1-carbonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13Cl2NO/c9-5-4-7-3-1-2-6-11(7)8(10)12/h7H,1-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEHLEBDGCLPQMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(C1)CCCl)C(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

2-(2-Chloroethyl)piperidine-1-carbonyl chloride is utilized in several scientific research fields:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of biological systems, particularly in the development of enzyme inhibitors and receptor ligands.

Industry: The compound is used in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism by which 2-(2-Chloroethyl)piperidine-1-carbonyl chloride exerts its effects depends on its specific application. In drug discovery, it may act as an enzyme inhibitor by binding to the active site of the enzyme, preventing its normal function. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

Research Findings and Mechanistic Insights

- Alkylating vs. Carbamoylating Balance : Nitrosoureas with optimal therapeutic indices balance high alkylating activity (for tumor cell kill) and low carbamoylating activity (to minimize toxicity) .

- Solubility-Toxicity Relationship : Lipid-soluble nitrosoureas (e.g., CCNU) achieve broader tissue distribution but incur higher toxicity, while hydrophilic analogs (e.g., GANU) target systemic tumors with reduced side effects .

- Piperidine Intermediate Utility : The stability of 1-(2-Chloroethyl)piperidine hydrochloride under physiological conditions makes it ideal for controlled synthesis of drugs like Cloperastine, avoiding unintended alkylation in vivo .

Biological Activity

2-(2-Chloroethyl)piperidine-1-carbonyl chloride, also known as a derivative of piperidine, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound has the chemical formula C₉H₁₃Cl₂N and a molecular weight of 188.12 g/mol. Its structure includes a piperidine ring substituted with a chloroethyl group and a carbonyl chloride functional group, which contributes to its reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves the reaction of piperidine with chloroacetyl chloride under controlled conditions. This method allows for the introduction of the chloroethyl group, which enhances the electrophilic nature of the carbonyl group.

The biological activity of this compound is primarily attributed to its ability to act as an electrophile, reacting with nucleophiles in biological systems. This reactivity can lead to the formation of covalent bonds with proteins or nucleic acids, potentially altering their function.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. For instance, studies have shown that derivatives of piperidine can inhibit the proliferation of various cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer (A549) cells. The compound's mechanism involves inducing apoptosis and disrupting cell cycle progression, particularly through G2/M phase arrest.

Table 1: Summary of Biological Activities

| Activity Type | Effect | Cell Lines Tested |

|---|---|---|

| Anticancer | Inhibition of cell proliferation | MDA-MB-231, A549 |

| Apoptosis Induction | Activation of intrinsic pathway | Various cancer cell lines |

| Nucleophilic Reactivity | Covalent modification of biomolecules | Proteins and nucleic acids |

Case Studies

- Antitumor Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of piperidine derivatives, including this compound. The results demonstrated an IC₅₀ value indicating effective inhibition against several cancer cell types, suggesting potential for development as an anticancer agent .

- Mechanistic Insights : Another research highlighted that compounds similar to this compound can promote programmed cell death by disrupting mitochondrial functions and activating caspases in tumor cells . This underscores the compound's potential in therapeutic applications targeting apoptosis pathways.

Therapeutic Applications

Given its biological activity, this compound is being investigated for several therapeutic applications:

- Anticancer Drug Development : Its ability to induce apoptosis in cancer cells positions it as a candidate for further drug development.

- Modification of Biomolecules : The compound's electrophilic nature allows it to be used in biochemical studies for modifying proteins and nucleic acids, aiding in understanding biological pathways.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 2-(2-Chloroethyl)piperidine-1-carbonyl chloride, and how can reaction conditions be optimized for reproducibility?

- Methodological Answer : The synthesis typically involves reacting piperidine derivatives with chloroethylating agents. For example, N-(2-chloroethyl)piperidinium chloride (a structurally related compound) is synthesized by refluxing piperidine with 1,2-dichloroethane in the presence of a base like sodium hydroxide. Reaction optimization includes controlling temperature (e.g., 60–80°C), stoichiometric ratios (e.g., 1:1.2 for piperidine to chloroethyl agent), and purification via column chromatography using chloroform or dichloromethane as the mobile phase . Yield improvements may involve anhydrous conditions to minimize hydrolysis of the carbonyl chloride group .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

- NMR : H and C NMR to confirm the presence of the piperidine ring (δ 1.5–2.5 ppm for axial protons) and chloroethyl group (δ 3.5–4.0 ppm for CHCl).

- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., expected [M+H] peak at m/z 208.06).

- IR Spectroscopy : Confirm the carbonyl chloride stretch (~1800 cm) .

- HPLC : Reverse-phase chromatography with UV detection (λ = 210–230 nm) to assess purity (>95%) .

Q. What are the stability considerations for handling and storing this compound?

- Methodological Answer : The compound is moisture-sensitive due to the reactive carbonyl chloride group. Store under inert gas (argon or nitrogen) at –20°C in amber vials. Decomposition pathways include hydrolysis to carboxylic acid derivatives, which can be monitored via TLC or H NMR for unexpected peaks (e.g., δ 10–12 ppm for –COOH) .

Advanced Research Questions

Q. How can researchers resolve contradictory spectral data (e.g., unexpected NMR shifts) observed in derivatives of this compound?

- Methodological Answer : Contradictions may arise from rotameric equilibria or steric effects. Use:

- Variable-Temperature NMR : To observe coalescence of split peaks (e.g., piperidine chair-flip dynamics).

- 2D NMR (COSY, NOESY) : To assign overlapping proton signals and confirm spatial proximity of substituents.

- X-ray Crystallography : For unambiguous structural confirmation, especially if unexpected regiochemistry is suspected .

Q. What strategies are effective in minimizing side reactions (e.g., over-alkylation) during the synthesis of analogs using this compound?

- Methodological Answer :

- Controlled Stoichiometry : Use sub-stoichiometric amounts of nucleophiles (e.g., amines) to favor mono-alkylation.

- Protecting Groups : Temporarily block reactive sites (e.g., Boc-protection for secondary amines).

- Solvent Optimization : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reaction specificity by stabilizing transition states .

Q. How can computational methods aid in predicting the reactivity of this compound in novel reaction systems?

- Methodological Answer :

- DFT Calculations : Model the electrophilicity of the carbonyl chloride group and charge distribution on the piperidine ring.

- Molecular Dynamics Simulations : Predict solvation effects and steric hindrance in solvent-dependent reactions.

- Docking Studies : For biomedical applications, simulate interactions with biological targets (e.g., enzymes with nucleophilic active sites) .

Application-Oriented Questions

Q. What are the documented applications of this compound in medicinal chemistry research?

- Methodological Answer : The compound serves as a versatile intermediate for:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.